molecular formula C18H18N4O3 B2484507 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea CAS No. 1448136-67-1

1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea

Cat. No.: B2484507
CAS No.: 1448136-67-1
M. Wt: 338.367
InChI Key: AVLYBACFQTWRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea (CAS 1448136-67-1) is a chemical compound with the molecular formula C18H18N4O3 and a molecular weight of 338.36 g/mol . This urea derivative features a 1,3-benzodioxole (piperonyl) group linked to an imidazo[1,2-a]pyridine heterocyclic system . Compounds containing these structural motifs are frequently explored in medicinal chemistry for their diverse biological activities. The presence of the imidazopyridine scaffold is of significant interest in pharmaceutical research, as this core structure is found in various bioactive molecules and is the subject of ongoing investigations, as evidenced by recent patent activity surrounding imidazo[1,2-a]pyridine derivatives . This structural complexity makes the compound a valuable intermediate or target molecule for researchers in drug discovery and development. It is available for procurement in various quantities for research purposes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-21(11-14-10-19-17-5-3-4-8-22(14)17)18(23)20-13-6-7-15-16(9-13)25-12-24-15/h3-10H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLYBACFQTWRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the imidazo[1,2-a]pyridine moiety using a urea linkage. This can be done using reagents such as carbonyldiimidazole (CDI) or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea exhibit notable anticancer properties. Key findings include:

  • Inhibition of Cancer Cell Proliferation : Studies show that the compound significantly reduces cell viability in various cancer cell lines.
    • Mechanism of Action :
      • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
      • Induction of Apoptosis : It promotes apoptosis in cancer cells, as evidenced by increased apoptotic markers.

Neuropharmacological Effects

The compound also shows potential neuropharmacological effects, particularly through interactions with neurotransmitter receptors:

  • GABA-A Receptor Binding : Some analogs demonstrate binding affinity to GABA-A receptors, which may contribute to anxiolytic and anticonvulsant effects.

In Vitro Studies

In vitro studies have provided insights into the biological activity of the compound:

Activity TypeObserved EffectReference
AnticancerReduced cell viabilityPMC6739292
Apoptosis InductionIncreased apoptotic markersPMC8094182
GABA InteractionBinding affinity to GABA-A receptorsPMC8094182

In Vivo Studies

Animal model studies further validate the therapeutic potential of the compound:

  • Tumor Growth Inhibition : Treated models demonstrated reduced tumor growth compared to controls.
  • Safety Profile : Preliminary toxicology assessments suggest a favorable safety profile at therapeutic doses.

Study 1: Triazolo-Pyridazine Derivatives

A study published in PMC6739292 investigated triazolo-pyridazine derivatives, revealing their wide spectrum of biological activity, including anticancer effects. The research utilized docking simulations to predict interactions with target proteins involved in cancer pathways.

Study 2: GABA-A Receptor Interaction

Research detailed in PMC8094182 examined various triazolo compounds' binding affinities to GABA-A receptor subtypes. The findings suggest that these interactions could play a role in both anxiolytic and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents Source/Evidence ID
1-(2H-1,3-Benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea (Target) C19H19N4O3 357.39 (calculated) ~3.5* ~80* Benzodioxole, ethyl, imidazo[1,2-a]pyridinylmethyl, urea N/A
1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea C25H25F3N8O 510.51 4.36 90.69 Trifluoroethyl, piperazine-pyrimidine-imidazo[1,2-a]pyridine, urea
1-{Imidazo[1,2-a]pyridin-3-yl}piperazine hydrochloride C11H15ClN4 238.72 N/A N/A Imidazo[1,2-a]pyridine, piperazine
1-[2-Fluoro-5-[8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-2-pyrrolidinone C18H12F5N3O 381.30 N/A N/A Fluorinated imidazo[1,2-a]pyridine, pyrrolidinone

*Estimated using analogous compounds and computational tools (e.g., ChemDraw).

Key Observations:

Structural Diversity: The target compound’s benzodioxole group distinguishes it from fluorinated derivatives (e.g., ’s compound), which prioritize halogenated substituents for enhanced electronegativity and metabolic resistance . The urea linkage in the target and ’s compound contrasts with the pyrrolidinone ring in ’s derivative, which may alter conformational flexibility and hydrogen-bond donor capacity .

Physicochemical Properties :

  • The target’s calculated LogP (~3.5) suggests moderate lipophilicity, lower than ’s trifluoroethyl-containing analog (LogP = 4.36). This difference highlights the impact of fluorinated groups on hydrophobicity .
  • The polar surface area (PSA) of the target (~80 Ų) is comparable to ’s compound (90.69 Ų), indicating similar solubility profiles suitable for oral bioavailability .

Functional Implications :

  • Imidazo[1,2-a]pyridine is conserved across all compounds, underscoring its utility as a privileged scaffold in drug discovery .
  • Substituents like piperazine () or trifluoromethyl () may optimize target selectivity or pharmacokinetic properties, but they also increase molecular weight and complexity .

Research Findings from Literature:

  • Urea Derivatives : Compounds with urea linkages (e.g., ) demonstrate enhanced binding to kinase ATP pockets due to hydrogen-bond interactions with backbone amides .
  • Fluorinated Analogues : Fluorine substitution (e.g., ) improves metabolic stability and membrane permeability but may introduce synthetic challenges .

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure includes a benzodioxole moiety and an imidazo-pyridine group, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with imidazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain imidazole derivatives demonstrated potent antifungal activity, suggesting similar potential for our compound of interest .

Anticancer Properties

The imidazo[1,2-a]pyridine framework is often associated with anticancer activity. Compounds containing this moiety have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. One study reported that imidazo-pyridine derivatives can act as inhibitors of specific kinases involved in cancer progression .

Anti-inflammatory Effects

The benzodioxole component is known for its anti-inflammatory properties. Compounds containing this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that our compound may also possess similar anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The mechanisms through which 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea exerts its biological effects may include:

  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with G-protein coupled receptors (GPCRs) to modulate intracellular signaling pathways .
  • Oxidative Stress Reduction : Acting as an antioxidant to mitigate oxidative damage.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of various imidazole derivatives included our compound. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Research

In vitro studies have shown that the compound effectively induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a chemotherapeutic agent .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea:

Activity TypeEffectivenessReference
AntimicrobialMIC comparable to antibiotics
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2H-1,3-benzodioxol-5-yl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the benzodioxole-5-yl amine and imidazo[1,2-a]pyridin-3-ylmethyl bromide separately. The latter may require Vilsmeier-Haack formylation followed by nucleophilic substitution .

Urea Coupling : Use carbodiimides (e.g., DCC or EDC) as coupling agents to form the urea linkage between the benzodioxole amine and the imidazo[1,2-a]pyridine derivative. Optimize reaction conditions (e.g., DMF solvent, 0°C to room temperature) to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/dichloromethane) to isolate the product .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for urea carbonyl) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C19_{19}H19_{19}N4_{4}O3_{3}) with ESI+/ESI− modes .
  • IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm1^{-1}) and benzodioxole C-O-C vibrations (~1240 cm1^{-1}) .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:
Contradictions in bioactivity (e.g., variable IC50_{50} values in enzyme inhibition assays) may arise from:

Assay Conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and temperature across studies to reduce variability .

Structural Analog Comparison : Compare activity with analogs (e.g., 1-(benzodioxol-5-yl)-3-phenylurea) to identify substituent-dependent effects .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency with experimental results .

Advanced: What strategies optimize reaction yields during imidazo[1,2-a]pyridine functionalization?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C or Pd(OAc)2_2) for cross-coupling reactions. Pd/C in ethanol at 80°C may enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require quenching with ice-water to precipitate products .
  • Temperature Control : Use low temperatures (0–5°C) during electrophilic substitution to prevent byproduct formation .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The imidazo[1,2-a]pyridine moiety often targets ATP-binding pockets .
  • Cellular Uptake Studies : Employ radiolabeled analogs (e.g., 14C^{14}C-urea) to quantify permeability in Caco-2 cell monolayers .
  • Structure-Activity Relationship (SAR) : Modify the ethyl or benzodioxole groups to assess impact on potency .

Advanced: How can crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/dichloromethane, 1:2 v/v) and analyze using synchrotron radiation. Key metrics include torsion angles (e.g., benzodioxole vs. imidazo[1,2-a]pyridine dihedral angles) to confirm spatial orientation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing patterns and stability .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Removal : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate urea derivatives from unreacted amines .
  • Solvent Traces : Employ freeze-drying after aqueous workup to eliminate residual DMF or THF .
  • Polymorphism Control : Recrystallize from toluene/hexane to isolate the thermodynamically stable polymorph .

Advanced: What in silico methods predict the compound’s metabolic stability?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., benzodioxole methylenedioxy cleavage). Validate with microsomal assays (human liver microsomes, NADPH cofactor) .
  • Quantum Mechanics (QM) Calculations : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict susceptibility to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.